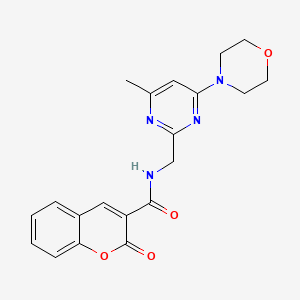

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c1-13-10-18(24-6-8-27-9-7-24)23-17(22-13)12-21-19(25)15-11-14-4-2-3-5-16(14)28-20(15)26/h2-5,10-11H,6-9,12H2,1H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPJUXIDSCOEJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C2=CC3=CC=CC=C3OC2=O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base to form the chromene ring. The pyrimidine moiety is then introduced through a nucleophilic substitution reaction, where 2,4-dichloro-6-methylpyrimidine reacts with morpholine under basic conditions to form the desired pyrimidine derivative. Finally, the chromene and pyrimidine fragments are coupled using a suitable linker, such as a carboxamide group, under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The chromene core can be oxidized to form quinone derivatives.

Reduction: The pyrimidine moiety can be reduced to form dihydropyrimidine derivatives.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various morpholine-substituted derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: For its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including antimalarial and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The chromene core can interact with heme groups, while the pyrimidine moiety can inhibit dihydrofolate reductase, leading to antiproliferative effects.

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Structural and Substituent Variations

The compound belongs to the 2-oxo-2H-chromene-3-carboxamide family, which includes derivatives differing in substituents on the coumarin core and pendant groups. Key analogs and their structural distinctions are summarized below:

Electronic and Optical Properties

- NLO Properties: Compounds I and II (Gomes et al.) exhibit distinct nonlinear optical (NLO) behaviors due to substituent effects. Compound II, with a methoxy group, shows higher second hyperpolarizability (γ) than Compound I (methyl group), attributed to the electron-donating methoxy group enhancing charge transfer . The target compound’s morpholinopyrimidine group, being electron-rich, may further amplify NLO responses, though experimental data are lacking.

- Solvent Effects: Solvent polarity significantly impacts the dynamic NLO properties of coumarin-carboxamides. For Compound II, polar solvents stabilize charge-transfer states, increasing hyperpolarizability .

Biological Activity

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromene core, which is known for various biological activities, combined with a pyrimidine moiety that enhances its medicinal properties. Its molecular formula is and it has a molecular weight of approximately 314.34 g/mol.

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis, which is particularly relevant in the context of cancer and malaria treatment.

- Receptor Modulation : It may interact with various receptors, modulating their activity and potentially influencing signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research indicates that N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of DHFR |

These findings suggest that the compound could serve as a lead candidate for further development in cancer therapeutics.

Antimalarial Activity

The compound also shows potential as an antimalarial agent. It has been reported to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, with an IC50 value of approximately 20 µM. The mechanism appears to involve interference with the parasite's folate metabolism.

Case Studies and Research Findings

- Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various human cancer cell lines. The results indicated significant cytotoxicity correlated with increased apoptosis markers, suggesting a mechanism involving mitochondrial dysfunction and caspase activation.

- Antimalarial Research : Another study focused on the antimalarial properties highlighted the compound's ability to disrupt the biosynthesis of heme in Plasmodium species, crucial for their survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.